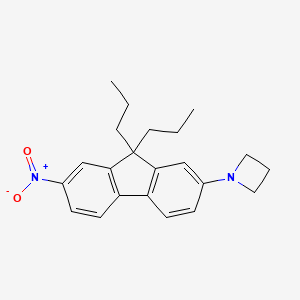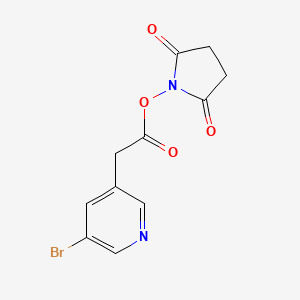
2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a pyrrolidinone ring and a bromopyridine moiety, making it a versatile reagent in organic synthesis and biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with 5-bromopyridine-3-yl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 5-bromopyridine-3-yl acetic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the pyridine ring acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions enable the compound to modify other molecules, making it useful in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a pyrrolidinone ring, used as a protein crosslinker.
5-Bromopyridine-3-carboxylic acid: A similar bromopyridine derivative used in organic synthesis.
Uniqueness
2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate is unique due to its combination of a pyrrolidinone ring and a bromopyridine moiety, which imparts distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions makes it a valuable reagent in both research and industrial settings .
Eigenschaften
Molekularformel |
C11H9BrN2O4 |
|---|---|
Molekulargewicht |
313.10 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(5-bromopyridin-3-yl)acetate |
InChI |
InChI=1S/C11H9BrN2O4/c12-8-3-7(5-13-6-8)4-11(17)18-14-9(15)1-2-10(14)16/h3,5-6H,1-2,4H2 |
InChI-Schlüssel |
DQALKILQBXLIDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
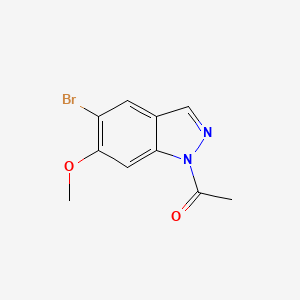

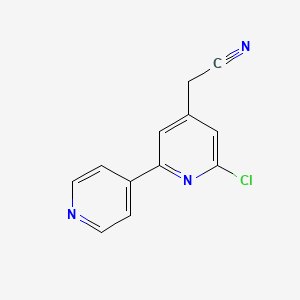


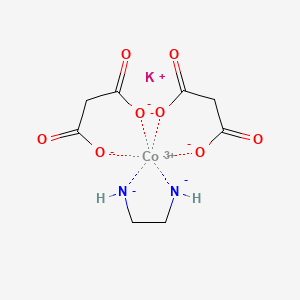

![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)


